molecular formula C7H4Cl2F2 B3378513 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene CAS No. 1429422-43-4

1-Chloro-5-(chloromethyl)-2,4-difluorobenzene

Cat. No.: B3378513
CAS No.: 1429422-43-4
M. Wt: 197.01 g/mol
InChI Key: HVOQAXSZRLRBFL-UHFFFAOYSA-N
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Description

1-Chloro-5-(chloromethyl)-2,4-difluorobenzene is a polysubstituted aromatic compound with the chemical formula C₇H₄Cl₂F₂. Its structure is characterized by a benzene (B151609) ring substituted with two fluorine atoms, a chlorine atom, and a chloromethyl group. This combination of functionalities imparts a distinct chemical reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Physicochemical Properties of this compound

Property Value
CAS Number 1429422-43-4
Molecular Formula C₇H₄Cl₂F₂
Molecular Weight 197.01 g/mol

Halogenated aromatic compounds are a cornerstone of modern organic chemistry, with wide-ranging applications stemming from the unique properties that halogen substituents confer upon the aromatic ring. The presence of halogens can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule.

Fluorine Substituents: The two fluorine atoms in this compound have a profound impact on the molecule's properties. Due to fluorine's high electronegativity, the carbon-fluorine bond is highly polarized, which can influence the acidity of adjacent protons and the regioselectivity of further aromatic substitutions. In the context of medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to biological targets.

Chlorine Substituent: The chlorine atom on the aromatic ring serves as a versatile handle for various chemical transformations, most notably transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The term "polyfunctionalized" refers to a molecule possessing multiple distinct functional groups. This compound is a prime example of such a compound, and its significance lies in the orthogonal reactivity of its functional groups. This allows for selective chemical modifications at different sites of the molecule in a controlled manner.

The Chloromethyl Group: The chloromethyl group (-CH₂Cl) is a highly reactive electrophilic site. It readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups, such as alcohols, ethers, amines, and nitriles. This functionality is particularly useful for attaching the benzene core to other molecular fragments.

The combination of a reactive chloromethyl group with the potential for cross-coupling reactions at the chlorinated aromatic position, all on a metabolically stabilized difluorinated benzene ring, makes this compound a highly valuable and versatile building block in multi-step organic synthesis.

Reactivity of Functional Groups in this compound

Functional Group Type of Reaction Potential Transformations
Chloromethyl (-CH₂Cl) Nucleophilic Substitution Introduction of -OH, -OR, -NH₂, -CN, etc.
Aromatic Chlorine (-Cl) Cross-Coupling Reactions Formation of C-C and C-Heteroatom bonds
Aromatic Fluorine (-F) Nucleophilic Aromatic Substitution Generally less reactive than -Cl but can be displaced under specific conditions

While specific, detailed research findings on this compound are not extensively documented in publicly available literature, the research trajectories of related fluorinated and chloromethylated arenes provide a clear indication of its potential applications.

Fluorinated Arenes in Pharmaceuticals and Agrochemicals: The incorporation of fluorine into aromatic systems is a well-established strategy in the design of bioactive molecules. Fluorinated arenes are prevalent in a wide range of pharmaceuticals, including antidepressants, antibiotics, and anticancer agents. In agrochemicals, fluorinated compounds are used as herbicides, insecticides, and fungicides. The research in this area continues to focus on the development of novel fluorination methodologies and the synthesis of new fluorinated building blocks to expand the chemical space for drug discovery.

Chloromethylated Arenes as Synthetic Intermediates: Chloromethylated aromatic compounds are widely used as intermediates in the synthesis of a variety of organic compounds. A notable example is the Blanc chloromethylation reaction, which is a classic method for introducing a chloromethyl group onto an aromatic ring. These intermediates are crucial in the production of certain polymers, dyes, and pharmaceuticals. Current research often focuses on developing more environmentally benign and selective chloromethylation methods. A Chinese patent describes a preparation method for 1-chloromethyl-2,4,5-trifluoro-benzene, a related compound, which is highlighted as a key intermediate in the synthesis of pharmaceuticals. google.com This underscores the importance of chloromethylated fluoroaromatics in the pharmaceutical industry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-(chloromethyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOQAXSZRLRBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development

Direct Chloromethylation of Difluorobenzene Scaffolds

Direct chloromethylation involves the reaction of an aromatic compound with a source of the chloromethyl cation or its equivalent. This method provides a straightforward route to benzyl (B1604629) chlorides, which are versatile intermediates in organic synthesis. For the synthesis of 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene, the starting material is 1-chloro-2,4-difluorobenzene (B74516).

Electrophilic Aromatic Substitution (EAS) Approaches

The introduction of a chloromethyl group onto the 1-chloro-2,4-difluorobenzene ring is an electrophilic aromatic substitution reaction. The halogen substituents on the ring are deactivating, meaning they make the ring less reactive towards electrophiles than benzene (B151609) itself. However, they are ortho-, para-directing, which guides the incoming electrophile to specific positions on the ring. csbsju.edu

The Blanc chloromethylation reaction is a classic and industrially significant method for synthesizing chloromethylated aromatic compounds. jk-sci.com The reaction involves treating an aromatic ring with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst. libretexts.orgwikipedia.org

The most common reagent system for Blanc chloromethylation is a combination of formaldehyde (often as its aqueous solution, formalin, or its polymer, paraformaldehyde) and hydrogen chloride (HCl). jk-sci.comalfa-chemistry.com Under acidic conditions, these reagents generate the electrophilic species necessary for the substitution reaction. The reaction is typically performed under anhydrous conditions to enhance yield and purity. jk-sci.com

The active electrophile is believed to be generated from the protonation of formaldehyde, which makes the carbonyl carbon highly electrophilic. wikipedia.orgambeed.com This species then attacks the electron-rich aromatic ring.

Table 1: Common Reagent Systems in Chloromethylation

Reagent System Description Typical Conditions
Formaldehyde/HCl The classical Blanc reaction system. Anhydrous, Lewis acid catalyst. jk-sci.com
Paraformaldehyde/HCl Paraformaldehyde serves as a solid, stable source of formaldehyde. Anhydrous, Lewis acid catalyst.
Chloromethyl Ethers Pre-formed, highly reactive chloromethylating agents. Often used for less reactive substrates. wikipedia.orgfluorine1.ru

Lewis acids are crucial catalysts in the Blanc reaction, serving to enhance the electrophilicity of the chloromethylating agent. wikipedia.org Zinc chloride (ZnCl₂) is the most traditionally used catalyst. libretexts.orgwikipedia.org However, other Lewis acids such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and iron trichloride (B1173362) (FeCl₃) can also be employed. google.comunive.it The Lewis acid coordinates to the oxygen atom of the protonated formaldehyde or related intermediate, further increasing the positive charge on the carbon and facilitating the electrophilic attack on the aromatic ring. alfa-chemistry.com

The choice and concentration of the Lewis acid can influence the reaction rate and the formation of byproducts, such as diarylmethanes resulting from a subsequent Friedel-Crafts alkylation. jk-sci.comwikipedia.org

Table 2: Lewis Acids Used in Chloromethylation

Lewis Acid Relative Activity Notes Reference
Aluminum chloride (AlCl₃) Strong Highly effective, can be used for deactivated substrates. google.com
Zinc chloride (ZnCl₂) Moderate The classic catalyst for the Blanc reaction. libretexts.orgwikipedia.org
Tin tetrachloride (SnCl₄) Moderate Effective catalyst, used in kinetic studies. nih.govgoogle.com

For aromatic rings that are deactivated by electron-withdrawing groups, such as the halogenated substrate 1-chloro-2,4-difluorobenzene, more potent chloromethylating agents may be required. fluorine1.ru Chloromethyl ethers, like bis(chloromethyl) ether (BME) or chloromethyl methyl ether (MOMCl), are highly reactive electrophiles used for this purpose. wikipedia.orggoogle.com These reagents can effect chloromethylation under milder conditions or with substrates that are inert to the standard formaldehyde/HCl system. wikipedia.org For instance, chloromethylation of difluorobenzene has been described using chloromethyl ether in a mixture of acetic anhydride (B1165640) and sulfuric acid. fluorine1.ru However, a significant drawback is the extremely carcinogenic nature of bis(chloromethyl) ether, necessitating stringent safety precautions. jk-sci.comlibretexts.org

The primary challenge in the synthesis of this compound is controlling the position of the incoming chloromethyl group. The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene ring. csbsju.edu

The potential sites for substitution are the hydrogen-bearing carbons at C3, C5, and C6.

C1-Chlorine: Directs ortho to C6 (C2 is blocked) and para to C4 (blocked).

C2-Fluorine: Directs ortho to C3 (C1 is blocked) and para to C5.

C4-Fluorine: Directs ortho to C3 and C5 (C1 is blocked).

Based on these effects:

Position C3 is activated by two ortho-directing fluorine atoms.

Position C5 is activated by one para-directing fluorine (from C2) and one ortho-directing fluorine (from C4).

Position C6 is activated by one ortho-directing chlorine atom.

The combined directing influence of the two fluorine atoms is generally stronger than that of the single chlorine atom. Therefore, substitution is strongly favored at positions C3 and C5 over C6. The distribution between the C3 and C5 isomers depends on a subtle balance of electronic and steric factors. Often in electrophilic aromatic substitution, para-substitution is favored over ortho-substitution due to reduced steric hindrance. organicchemistrytutor.com In this case, the C2-fluorine directs para to the C5 position, which is sterically less hindered than the C3 position situated between two fluorine atoms. This leads to the preferential formation of the desired product, this compound.

Controlling the reaction conditions, such as temperature and catalyst choice, can sometimes be used to influence the ratio of isomers, although a mixture of products is common in such reactions. alfa-chemistry.com

Regioselectivity Challenges and Control in Substituted Difluorobenzenes
Electronic Directing Effects of Halogen Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) reactions, such as chloromethylation on a substituted benzene ring, is governed by the electronic properties of the substituents already present. In the case of the precursor 1-chloro-2,4-difluorobenzene, the orientation of the incoming chloromethyl group is directed by the three halogen atoms.

Halogens exert two opposing electronic effects: a deactivating inductive effect (-I) and a resonance-donating effect (+R). vedantu.com The inductive effect withdraws electron density from the ring through the sigma bond due to the high electronegativity of halogens, which tends to slow down the rate of electrophilic substitution compared to benzene. stackexchange.com Conversely, the resonance effect donates electron density into the ring via lone pairs on the halogen atom, which preferentially increases the electron density at the ortho and para positions. pearson.com

While the deactivating inductive effect is generally stronger than the activating resonance effect for halogens, the resonance effect still dictates the position of substitution. vedantu.compearson.com This makes halogens deactivating but ortho-, para-directing substituents. pearson.com

In the 1-chloro-2,4-difluorobenzene substrate:

The fluorine atom at position 2 directs ortho (position 3) and para (position 5).

The fluorine atom at position 4 directs ortho (positions 3 and 5).

The chlorine atom at position 1 directs ortho (position 2, already substituted, and position 6) and para (position 4, already substituted).

The cumulative effect of these directing influences strongly favors substitution at the C5 position, which is para to the C2-fluorine and ortho to the C4-fluorine. The C3 and C6 positions are less favored. The stronger resonance donation from fluorine compared to chlorine, due to better 2p-2p orbital overlap with the carbon of the benzene ring, further enhances the activation of the positions ortho and para to the fluorine atoms. stackexchange.compearson.com

Table 1: Comparison of Electronic Effects of Halogen Substituents

Effect Fluorine Chlorine
Inductive Effect Strongly electron-withdrawing (-I) Electron-withdrawing (-I)
Resonance Effect Electron-donating (+R) Electron-donating (+R)
Net Effect on Reactivity Deactivating Deactivating
Directing Influence Ortho, Para Ortho, Para

| Relative Reactivity in EAS | Fluorobenzene (B45895) is more reactive than chlorobenzene (B131634) stackexchange.com | Chlorobenzene is less reactive than fluorobenzene stackexchange.com |

Steric Hindrance Considerations

While electronic effects are primary in determining the substitution pattern, steric hindrance can also play a significant role. The incoming electrophile, in this case, the chloromethyl group (or its precursor), is bulky and its approach to the aromatic ring can be impeded by the existing substituents.

In the synthesis of this compound from 1-chloro-2,4-difluorobenzene, the potential sites for substitution are C3, C5, and C6.

Position 3: Substitution at this position is sterically hindered by the adjacent substituents at positions 2 (fluorine) and 4 (fluorine).

Position 5: This position is flanked by a fluorine atom at C4 and a hydrogen atom at C6, presenting a less sterically crowded environment.

Position 6: This position is adjacent to the chlorine atom at C1, which is larger than fluorine, potentially causing some steric repulsion.

Therefore, considering both electronic and steric factors, the C5 position emerges as the most probable site for chloromethylation, leading to the desired product. The combination of strong electronic direction from the two fluorine atoms and lower steric hindrance makes this position the most reactive.

Optimization of Reaction Conditions and Solvent Systems

The chloromethylation of aromatic compounds, particularly those deactivated by halogen substituents, is challenging and requires careful optimization of reaction conditions. fluorine1.ru The reaction typically involves an electrophilic substitution using a chloromethylating agent in the presence of a catalyst. researchgate.netorganicreactions.org

Chloromethylating Agents: Common reagents include paraformaldehyde and hydrogen chloride, chloromethyl methyl ether, or bis(chloromethyl) ether. fluorine1.ruchempanda.com For deactivated substrates, more reactive agents like chloromethyl methyl ether are often employed. fluorine1.ru

Catalysts: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are frequently used to generate the highly electrophilic species required for the reaction. researchgate.netthieme-connect.de Protic acids like sulfuric acid or chlorosulfonic acid can also be used, sometimes in combination with other reagents. fluorine1.ru

Solvent Systems: The choice of solvent is crucial. While some reactions are performed without a solvent, inert solvents like dichloromethane (B109758) or carbon tetrachloride can be used. google.com In some cases, the reaction medium can be a mixture of acids, such as acetic and sulfuric acid. fluorine1.ru

Temperature and Reaction Time: These parameters must be carefully controlled. For deactivated rings like difluorobenzene derivatives, forcing conditions (high temperatures) can lead to undesirable side reactions, including polymerization. fluorine1.ru Therefore, milder temperatures and optimized reaction times are often necessary to achieve a good yield of the desired monochloromethylated product. One study on the chloromethylation of difluorobenzene noted that bis-chloromethylated products were favored in sulfuric acid, while the mono-chloromethylated product was obtained in chloroform (B151607) at or below room temperature. fluorine1.ru

Table 2: Exemplary Conditions for Chloromethylation of Fluorinated Aromatics

Substrate Chloromethylating Agent Catalyst / Co-reagent Solvent Temperature Yield Reference
Difluorobenzene Chloromethyl ether Acetic anhydride, H₂SO₄ - - 42-45% fluorine1.ru
1,2,4-Trifluorobenzene Chloromethyl methyl ether Aluminum chloride - Room Temp 80% google.com
1,2,4,5-Tetrafluorobenzene Bis(chloromethyl) ether H₂SO₄ - 40°C 27% (mono) fluorine1.ru

Alternative C-Cl Bond Formation Strategies on Difluorinated Benzene Derivatives

Beyond direct chloromethylation, alternative strategies can be envisioned for constructing the target molecule, focusing on different sequences of C-C and C-Cl bond formation. One key alternative involves the chlorination of a pre-existing methyl group on the difluorinated benzene core.

For example, a synthetic route could begin with 1-chloro-2,4-difluoro-5-methylbenzene. The target compound would then be synthesized via side-chain chlorination. This approach is common for producing benzyl chlorides. libretexts.org The reaction typically proceeds via a free-radical mechanism and is initiated by UV light or a radical initiator. libretexts.org Common chlorinating agents for this purpose include chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). google.com

Another strategy involves the direct chlorination of the aromatic ring itself. While this is a standard method for producing chloroaromatics, it is less direct for obtaining the specific substitution pattern of the target compound if the starting material is not appropriately substituted. masterorganicchemistry.com For instance, starting with a difluorinated toluene (B28343), direct ring chlorination would be guided by the directing effects of the methyl and fluoro groups. Methods for regioselective chlorination, such as using tert-butyl hypochlorite (B82951) with zeolite catalysts, could offer more control over the isomer distribution.

Functional Group Interconversions from Precursors

An alternative to directly installing the chloromethyl group onto the aromatic ring is to first introduce a related functional group and then convert it to the desired chloromethyl moiety. This approach can sometimes offer advantages in terms of selectivity, yield, or the availability of starting materials.

Conversion of Hydroxymethyl or Aldehyde Groups to Chloromethyl

A common and effective strategy involves the synthesis of the corresponding benzyl alcohol, (1-chloro-2,4-difluorophenyl)methanol, followed by its conversion to the benzyl chloride. This transformation is a standard functional group interconversion.

The conversion of benzyl alcohols to benzyl chlorides can be achieved using various reagents, such as:

Thionyl chloride (SOCl₂): A widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.

Hydrogen chloride (HCl): Concentrated hydrochloric acid or gaseous HCl can be used to effect the substitution. For example, 2,6-difluorobenzyl alcohol can be converted to 2,6-difluorobenzyl chloride by heating with hydrogen chloride. chemicalbook.com

Oxalyl chloride or other acid chlorides: These can also be effective for this conversion.

Similarly, an aldehyde group can be a precursor. The synthesis could proceed via 1-chloro-2,4-difluorobenzaldehyde. This aldehyde would first be reduced to the corresponding hydroxymethyl derivative using a reducing agent like sodium borohydride (B1222165) (NaBH₄), and then subsequently chlorinated as described above.

Halogen Exchange Reactions for Chloromethyl Group Installation

Halogen exchange reactions provide another route for installing the chloromethyl group. The most well-known of these is the Finkelstein reaction, which involves the exchange of one halogen for another. wikipedia.org

In the context of synthesizing this compound, this strategy would typically involve a precursor such as 1-Chloro-5-(bromomethyl)-2,4-difluorobenzene or 1-Chloro-5-(iodomethyl)-2,4-difluorobenzene. The bromomethyl or iodomethyl compound could then be treated with a chloride salt, such as sodium chloride or lithium chloride, in a suitable polar aprotic solvent like acetone (B3395972) or DMF to yield the desired chloromethyl product. iitk.ac.in

The classic Finkelstein reaction is an equilibrium process. wikipedia.org To drive the reaction toward the desired product, conditions are chosen such that the byproduct halide salt precipitates from the solution. For example, in the conversion of an alkyl bromide to an alkyl chloride, using a chloride salt that is soluble while the resulting bromide salt is insoluble in the chosen solvent would favor product formation. While highly effective for alkyl halides, applying this reaction to aryl halides (halogens directly attached to the ring) is more challenging and often requires catalysts like copper(I) or nickel complexes. wikipedia.orgquora.com However, for a benzylic halide like a bromomethyl group, the reaction proceeds via a standard SN2 mechanism and is generally more facile than exchange on the aromatic ring itself. wikipedia.org

Process Intensification and Scalable Synthesis Approaches

Process intensification in the synthesis of this compound aims to develop safer, more efficient, and environmentally benign manufacturing processes. This is achieved by employing innovative technologies that offer significant improvements over traditional batch methods. Scalable synthesis approaches are designed to ensure that the laboratory-scale synthesis can be efficiently and economically translated to industrial-scale production without compromising yield or purity.

A common scalable approach for the synthesis of this compound is the chloromethylation of 1-chloro-2,4-difluorobenzene. This reaction is typically carried out using a chloromethylating agent in the presence of a Lewis acid catalyst. The choice of reagents and reaction conditions is crucial for achieving high yields and selectivity, which are critical for large-scale production.

For instance, a well-documented analogous process is the chloromethylation of 1,2,4-trifluorobenzene, which provides valuable insights into scalable synthesis. In this process, various chloromethylating agents such as chloromethyl methyl ether, dichloride methyl ether, and chloromethyl acetate (B1210297) can be employed. The reaction is catalyzed by Lewis acids, with aluminum chloride being a common choice. The reaction temperature is typically maintained between 20-40°C. The yield and purity of the product are highly dependent on the molar ratio of the reactants and the catalyst.

The following interactive data table summarizes the impact of different chloromethylating agents on the yield of a structurally related compound, 2,4,5-trifluorobenzyl chloride, which can be extrapolated to understand the synthesis of this compound.

Chloromethylating AgentReaction Time (hours)Purity (%)Yield (%)
Chloromethyl methyl ether899.580
Dichloride methyl ether699.175
Chloromethyl ether1098.774
Chloromethyl n-octyl etherNot specified96.972
Chloromethyl acetyl chlorideNot specified97.468
1-chloro-4-(chloromethoxy)butane1095.265

This data is based on the synthesis of 2,4,5-trifluorobenzyl chloride and serves as a reference for the analogous synthesis of this compound.

Continuous flow synthesis has emerged as a powerful tool for the process intensification of fine chemical production, including the synthesis of this compound. This technique offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and seamless integration of reaction and purification steps.

In a continuous flow setup for the chloromethylation of 1-chloro-2,4-difluorobenzene, the reactants and the catalyst solution would be continuously pumped through a heated reactor coil or a microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to maximize yield and minimize the formation of byproducts. The smaller reactor volumes in continuous flow systems also significantly reduce the risks associated with handling highly reactive and potentially hazardous chloromethylating agents.

Key advantages of employing continuous flow synthesis for this process include:

Enhanced Safety: The small hold-up volume in flow reactors minimizes the amount of hazardous material at any given time.

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, which is crucial for controlling exothermic chloromethylation reactions.

Precise Control: Flow chemistry enables tight control over reaction parameters, leading to better reproducibility and higher product quality.

Scalability: Scaling up production in a continuous flow system can often be achieved by running the system for a longer duration or by "numbering-up" – using multiple reactors in parallel.

The development of highly efficient and selective catalysts is a cornerstone of modern chemical synthesis and is particularly important for the scalable production of this compound. The traditional use of homogeneous Lewis acid catalysts like aluminum chloride, while effective, presents challenges in terms of catalyst separation, recycling, and waste generation.

Current research focuses on the development of heterogeneous catalysts to overcome these limitations. Solid acid catalysts, such as zeolites, clays, and ion-exchange resins, offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity.

For the chloromethylation of 1-chloro-2,4-difluorobenzene, an ideal catalyst would exhibit high activity to drive the reaction to completion under mild conditions, and high regioselectivity to favor the formation of the desired 5-chloromethyl isomer over other potential isomers.

The choice of Lewis acid catalyst can significantly influence the outcome of the reaction. The following table, based on the analogous synthesis of 2,4,5-trifluorobenzyl chloride, illustrates the effect of different Lewis acids on the reaction yield.

Lewis Acid CatalystPurity (%)Yield (%)
Aluminum chloride99.580
Zinc chloride98.576
Tin tetrachloride97.671

This data is based on the synthesis of 2,4,5-trifluorobenzyl chloride and serves as a reference for the analogous synthesis of this compound.

Future catalyst development will likely focus on designing novel solid acid catalysts with tailored active sites to enhance both the efficiency and selectivity of the chloromethylation of 1-chloro-2,4-difluorobenzene, paving the way for more sustainable and economical industrial production.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Chloromethyl Group

The chloromethyl group is the primary site of reactivity in 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene, readily participating in nucleophilic substitution and oxidation reactions. These transformations allow for the introduction of diverse functional groups, making this compound a valuable intermediate in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions (SN1 and SN2)

The benzylic chloride in this compound is a good leaving group, facilitating nucleophilic substitution reactions. The mechanism of these reactions, whether SN1 or SN2, is influenced by the reaction conditions, including the nature of the nucleophile and the solvent. The electron-withdrawing nature of the halogen substituents on the aromatic ring can impact the stability of a potential benzylic carbocation, thereby influencing the reaction pathway. For many primary benzylic halides, the SN2 pathway is often favored.

The electrophilic benzylic carbon of this compound can react with various nucleophiles, leading to the formation of new carbon-carbon bonds in alkylation reactions. For instance, it can be used to introduce the 5-chloro-2,4-difluorobenzyl moiety onto other molecules, a common strategy in the synthesis of pharmacologically active compounds and other functional materials.

Ethers and esters of this compound can be synthesized through nucleophilic substitution reactions with alkoxides and carboxylates, respectively. These reactions typically proceed under basic conditions to generate the requisite nucleophile. For example, the reaction with a sodium alkoxide (NaOR) would yield the corresponding benzyl (B1604629) ether, while reaction with a carboxylate salt (RCOONa) would produce the benzyl ester.

A general procedure for the preparation of benzyl ethers involves the reaction of the benzyl halide with an alcohol in the presence of a base. Similarly, benzotriazolyl alkyl esters can be synthesized from N-acylbenzotriazoles and dichloromethane (B109758), highlighting the reactivity of chloromethyl groups in forming ester linkages. nih.gov

Table 1: Examples of Ether and Ester Formation Reactions

Reactant Nucleophile Product Reaction Type
This compound Sodium Methoxide (B1231860) 1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene Williamson Ether Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides. This multi-step process involves the initial reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate. Subsequent cleavage of this intermediate, typically with hydrazine, yields the desired primary amine. This method is particularly useful as it avoids the over-alkylation often encountered in direct amination with ammonia.

Given the reactivity of the chloromethyl group, this compound is a suitable substrate for the Gabriel synthesis to produce 5-Chloro-2,4-difluorobenzylamine. This amine is a valuable building block in medicinal chemistry. The synthesis of related fluorinated benzylamines, such as 2,4-difluorobenzylamine, has been reported through various methods, including the reaction of the corresponding benzyl halide with hexamethylenetetramine followed by hydrolysis. google.com

Table 2: Steps in the Gabriel Synthesis of 5-Chloro-2,4-difluorobenzylamine

Step Reactants Product
1 This compound, Potassium Phthalimide N-(5-Chloro-2,4-difluorobenzyl)phthalimide

Oxidation Reactions

The chloromethyl group of this compound can be oxidized to afford the corresponding aldehyde and carboxylic acid, which are important synthetic intermediates.

The oxidation of the chloromethyl group to an aldehyde can be achieved using a variety of reagents. Milder oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. The resulting 5-chloro-2,4-difluorobenzaldehyde (B1415171) is a key intermediate in the synthesis of various pharmaceuticals.

Further oxidation of the chloromethyl group, or the intermediate aldehyde, leads to the formation of 5-chloro-2,4-difluorobenzoic acid. Stronger oxidizing agents are generally required for this transformation. The synthesis of related difluorobenzoic acids has been documented through various synthetic routes, often involving the oxidation of a corresponding toluene (B28343) or benzyl derivative.

Table 3: Oxidation Products of this compound

Starting Material Oxidation Product Functional Group Transformation
This compound 5-Chloro-2,4-difluorobenzaldehyde -CH₂Cl to -CHO
This compound 5-Chloro-2,4-difluorobenzoic acid -CH₂Cl to -COOH

Reduction Reactions to Methyl Groups

The chloromethyl group of this compound can be reduced to a methyl group, yielding 1-Chloro-2,4-difluoro-5-methylbenzene. This transformation is a crucial step in the synthesis of various chemical intermediates. The reduction can be achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

In a typical procedure, the substituted benzyl chloride is dissolved in a suitable solvent, like ethanol (B145695) or methanol, and subjected to a hydrogen atmosphere in the presence of the catalyst. The reaction proceeds via the cleavage of the carbon-chlorine bond and the subsequent addition of a hydrogen atom.

Table 1: General Conditions for Catalytic Hydrogenation of Benzyl Chlorides

ParameterCondition
Catalyst Palladium on Carbon (Pd/C)
Hydrogen Source H₂ gas
Solvent Ethanol, Methanol
Temperature Room Temperature to 50°C
Pressure 1-10 atm

The efficiency of the reduction can be influenced by factors such as catalyst loading, hydrogen pressure, and reaction temperature. The resulting 1-Chloro-2,4-difluoro-5-methylbenzene is a key precursor in the synthesis of various biologically active molecules.

Radical Reactions at the Benzylic Position

The benzylic position of this compound is susceptible to free radical reactions. The stability of the resulting benzylic radical is enhanced by resonance with the aromatic ring. A common example of such a reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile). koreascience.kr

This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism. koreascience.kr The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the chloromethyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the brominated product and a succinimidyl radical, which continues the chain reaction.

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene (B45396), under reflux conditions. koreascience.kr The use of 1,2-dichlorobenzene has been shown to be an effective and less toxic alternative to CCl₄, in some cases leading to higher yields and shorter reaction times. koreascience.kr

Table 2: Reagents for Radical Benzylic Bromination

ReagentFunction
N-Bromosuccinimide (NBS) Source of bromine radicals
Benzoyl Peroxide or AIBN Radical initiator
Carbon Tetrachloride or 1,2-Dichlorobenzene Solvent

Reactions Involving the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. The regioselectivity of these reactions is directed by the existing substituents on the ring.

In the case of this compound, the potential sites for electrophilic attack are the C3 and C6 positions. The chlorine atom at C1 and the fluorine atoms at C2 and C4 will influence the electron density at these positions. The fluorine atom at C2 will strongly direct an incoming electrophile to the C3 position (para to the fluorine). Similarly, the fluorine atom at C4 will direct towards the C3 position (ortho to the fluorine). The chlorine atom at C1 will also direct to the C6 position (para to the chlorine).

The chloromethyl group is a weak deactivator and a meta-director. Therefore, it will direct incoming electrophiles to the C3 position. Considering the combined directing effects of all substituents, the C3 position is the most likely site for electrophilic attack.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall EffectDirecting Influence
-Cl -I (withdrawing)+M (donating)DeactivatingOrtho, Para
-F -I (withdrawing)+M (donating)DeactivatingOrtho, Para
-CH₂Cl -I (withdrawing)WeakDeactivatingMeta

The presence of electron-withdrawing fluorine atoms on the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces one of the halogen atoms on the ring. Fluorine is often the preferred leaving group in SNAr reactions due to the high polarity of the C-F bond.

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. In this compound, the chlorine and fluorine atoms act as activating groups due to their strong inductive electron-withdrawing effects. The chloromethyl group also contributes to the deactivation of the ring towards electrophilic attack, which in turn enhances its reactivity towards nucleophiles.

The SNAr reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The nucleophile attacks the carbon atom bearing a halogen, and the negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing substituents. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. For example, the reaction with sodium methoxide would lead to the substitution of one of the fluorine atoms with a methoxy (B1213986) group. The regioselectivity of the substitution would depend on the relative stability of the possible Meisenheimer complexes.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) on the Aromatic Ring

The aromatic chloro group in this compound is a potential site for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. The reactivity of this site is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The two fluorine atoms exert strong electron-withdrawing effects, which can facilitate the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for synthesizing biaryls. For fluorinated aryl chlorides, successful coupling often requires robust catalyst systems capable of activating the relatively inert C-Cl bond. acs.org Ligands with strong electron-donating properties, such as bulky phosphines or N-heterocyclic carbenes (NHCs), are often employed to enhance the catalytic activity of the palladium center. rsc.orgnih.gov

While no specific examples for this compound are available, studies on similar substrates like 4-chloroanisole (B146269) or other aryl chlorides demonstrate the feasibility of these transformations. rsc.orgresearchgate.net The reaction would involve the coupling of the difluorinated benzene core with various arylboronic acids to introduce new aryl substituents at the C1 position.

Heck Reaction:

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki reaction, the efficiency of the Heck reaction with aryl chlorides depends heavily on the catalyst system. organic-chemistry.org Palladium complexes are the most common catalysts, and the reaction is typically carried out in the presence of a base. mdpi.comlibretexts.org The electron-deficient nature of the aromatic ring in this compound would likely make it a suitable substrate for the Heck reaction, coupling with alkenes like acrylates or styrenes.

Table 1: Representative Conditions for Suzuki-Miyaura Reactions of Analogous Aryl Chlorides

Intramolecular Cyclization and Ring-Forming Reactions

The chloromethyl group (-CH₂Cl) on this compound is a highly reactive electrophilic center, making it an ideal participant in intramolecular cyclization reactions to form new ring systems. However, for an intramolecular reaction to occur, a nucleophilic center must first be introduced elsewhere on the molecule. This two-step, one-pot or sequential process is a common strategy for building fused heterocyclic scaffolds.

A plausible pathway would involve the initial substitution of the aromatic chlorine at the C1 position with a suitable nucleophile, such as a hydroxyl (-OH), amino (-NHR), or thiol (-SH) group. The resulting intermediate, now possessing both a nucleophile and the electrophilic chloromethyl group, can undergo a subsequent intramolecular cyclization.

Pathways to Fused Heterocycles:

O-Alkylation: If the C1 chlorine is replaced by a hydroxyl group, the resulting 2-(chloromethyl)phenol (B1634175) derivative can undergo an intramolecular Williamson ether synthesis. nih.gov In the presence of a base, the phenoxide formed will attack the benzylic carbon, displacing the chloride and forming a fused dihydrobenzofuran ring. researchgate.net

N-Alkylation: Similarly, substitution with an amine (e.g., aniline (B41778) or ammonia) would yield an aminobenzyl chloride intermediate. Subsequent intramolecular N-alkylation would lead to the formation of nitrogen-containing heterocycles such as indolines or related structures. nih.govresearchgate.net

S-Alkylation: The introduction of a thiol group would enable an analogous intramolecular S-alkylation to produce fused sulfur-containing heterocycles.

These types of cyclizations are fundamental in synthetic organic chemistry for constructing complex molecular architectures from relatively simple precursors. nih.gov The specific conditions (base, solvent, temperature) would be chosen to optimize the formation of the desired ring size and minimize intermolecular side reactions.

Table 2: Examples of Intramolecular Cyclization Reactions in Analogous Systems

Advanced Spectroscopic Characterization and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, would be employed for a comprehensive analysis.

The ¹H NMR spectrum of this compound is expected to show two distinct sets of signals corresponding to the aromatic protons and the aliphatic protons of the chloromethyl group.

Aromatic Region: The benzene (B151609) ring has two protons. The proton at position 3 (H-3) is adjacent to two fluorine atoms, and the proton at position 6 (H-6) is adjacent to a chlorine atom. These different electronic environments would result in two separate signals in the aromatic region (typically δ 7.0-8.0 ppm). The signal for H-3 would likely appear as a triplet of doublets due to coupling with the adjacent fluorine at C-4 and the fluorine at C-2, as well as the proton at H-6. The signal for H-6 would likely appear as a doublet of doublets due to coupling with the proton at H-3 and the fluorine at C-4.

Aliphatic Region: The chloromethyl (-CH₂Cl) group contains two chemically equivalent protons. These would give rise to a single signal, likely a singlet, in the aliphatic region (typically δ 4.5-5.0 ppm). This signal may exhibit a small doublet splitting due to coupling with the fluorine atom at the para position (C-4).

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ar-H (H-3) 7.2 - 7.6 Triplet of Doublets (td)
Ar-H (H-6) 7.0 - 7.4 Doublet of Doublets (dd)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected.

Aromatic Carbons: The six carbons of the benzene ring are all in unique chemical environments due to the substitution pattern. Therefore, six separate signals are anticipated in the aromatic region (typically δ 110-165 ppm). The carbons directly bonded to the electronegative fluorine (C-2, C-4) and chlorine (C-1) atoms would show characteristic chemical shifts and C-F or C-Cl coupling patterns. Specifically, the signals for C-2 and C-4 would appear as doublets due to one-bond coupling with the attached fluorine atom.

Aliphatic Carbon: The carbon of the chloromethyl group (-CH₂Cl) would produce a single signal in the aliphatic region (typically δ 40-50 ppm).

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C -Cl (C-1) 125 - 135 Doublet (d)
C -F (C-2) 155 - 165 Doublet (d)
C -H (C-3) 115 - 125 Doublet of Doublets (dd)
C -F (C-4) 155 - 165 Doublet (d)
C -CH₂Cl (C-5) 130 - 140 Doublet (d)
C -H (C-6) 110 - 120 Singlet (s) or Doublet (d)

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. In this compound, the two fluorine atoms are in different chemical environments and would therefore produce two distinct signals. These signals would likely appear as doublets due to coupling to each other (ortho-coupling). Further coupling to adjacent aromatic protons would result in more complex splitting patterns, likely a doublet of doublets for each fluorine signal.

To unambiguously assign the proton and carbon signals and to confirm the structure, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the signals of the two aromatic protons would confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the definitive assignment of which proton is attached to which carbon in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure and assign the quaternary (non-protonated) carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It could be used to confirm the through-space relationships between the chloromethyl protons and the adjacent aromatic proton (H-6).

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR and FT-Raman spectra of this compound would be complex but would exhibit characteristic absorption bands for the substituted benzene ring and the chloromethyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂Cl group would be observed in the 3000-2850 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually result in a series of sharp bands in the 1625-1400 cm⁻¹ region. chemicalbook.com The substitution pattern affects the intensity and position of these bands.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1350-1150 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration for the chloroalkane part (-CH₂Cl) typically appears in the 800-600 cm⁻¹ range. The aromatic C-Cl stretch is expected in the 1100-800 cm⁻¹ region.

CH₂ Bending: The scissoring vibration of the methylene (B1212753) (-CH₂) group is expected around 1465 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring are characteristic of the substitution pattern and appear in the 900-675 cm⁻¹ region.

Predicted Vibrational Data

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1625 - 1400
CH₂ Bending (Scissoring) ~1465
C-F Stretch 1350 - 1150
Aromatic C-Cl Stretch 1100 - 800
Aromatic C-H Out-of-Plane Bend 900 - 675

Predicted Identification of C-Cl and C-F Stretches

The infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the stretching vibrations of its carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.

The C-F stretching vibrations are typically strong and appear in the region of 1300-1000 cm⁻¹ . Due to the presence of two fluorine atoms on the benzene ring, multiple strong absorption bands are anticipated in this region. The precise wavenumbers will be influenced by the electronic environment of the aromatic ring.

The C-Cl stretching vibrations are generally observed in the 850-550 cm⁻¹ range. For this compound, two distinct C-Cl stretches are expected: one for the chlorine atom attached directly to the aromatic ring and another for the chlorine in the chloromethyl group. The aromatic C-Cl stretch is likely to appear in the lower end of this range, while the aliphatic C-Cl stretch of the chloromethyl group may be found at a slightly different wavenumber.

Table 1: Predicted Infrared Spectroscopy Data for C-Cl and C-F Stretches

Functional GroupPredicted Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-FStretching1300 - 1200Strong
Aromatic C-FStretching1200 - 1000Strong
Aliphatic C-ClStretching850 - 750Medium to Strong
Aromatic C-ClStretching750 - 550Medium

Note: The data in this table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry of this compound would provide valuable information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of two chlorine isotopes (Cl and Cl), the molecular ion peak would appear as a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with predictable intensity ratios.

Common fragmentation pathways would likely involve the loss of a chlorine atom, a chloromethyl radical, or successive loss of halogen atoms. This would result in fragment ions that can help to confirm the structure of the molecule.

Table 2: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[C₇H₄Cl₂F₂]⁺~196Molecular ion (M⁺) with two ³⁵Cl
[C₇H₄³⁵Cl³⁷ClF₂]⁺~198M+2 peak
[C₇H₄³⁷Cl₂F₂]⁺~200M+4 peak
[C₇H₄ClF₂]⁺~161Loss of a Cl radical
[C₆H₄ClF₂]⁺~147Loss of the CH₂Cl radical

Note: The m/z values are approximate and based on the most abundant isotopes. The relative intensities of the isotopic peaks would be crucial for confirming the presence of two chlorine atoms.

X-ray Crystallography for Solid-State Structural Determination

Should single crystals of this compound be grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the crystal packing arrangement, including any intermolecular interactions such as halogen bonding or π-stacking.

Without experimental data, it is not possible to provide specific crystallographic parameters. However, one would expect the benzene ring to be essentially planar, with the substituents extending from it. The analysis would confirm the substitution pattern on the aromatic ring and the conformation of the chloromethyl group.

Table 3: Required X-ray Crystallography Parameters (Hypothetical)

ParameterInformation to be Determined
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions of the repeating unit
Bond Lengths (e.g., C-Cl, C-F, C-C)Precise interatomic distances
Bond Angles (e.g., F-C-C, Cl-C-C)Angles between adjacent bonds
Torsion AnglesDihedral angles defining conformation
Intermolecular InteractionsDetails of crystal packing

Note: This table outlines the data that would be obtained from an X-ray crystallographic study. No experimental data is currently available.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and other properties of a molecule.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. Conformational analysis explores different spatial arrangements of atoms (conformers) and their relative energies.

For 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene, this analysis would identify the most stable conformer, particularly concerning the orientation of the chloromethyl group relative to the benzene (B151609) ring. Bond lengths, bond angles, and dihedral angles for this optimized geometry would be determined. However, no specific studies containing these optimized geometric parameters for this compound were found in the reviewed literature.

The electronic structure describes the energies and spatial distributions of electrons in a molecule. Frontier molecular orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.org

A computational study would provide the energies of the HOMO and LUMO, the HOMO-LUMO gap, and visualizations of these orbitals for this compound. This information would help predict its reactivity. Unfortunately, no published data for the HOMO-LUMO analysis of this specific compound are available.

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can elucidate reaction mechanisms and predict reaction rates.

For this compound, this could involve studying nucleophilic substitution reactions at the chloromethyl group or electrophilic aromatic substitution on the ring. Such calculations would identify the transition state structures and their associated activation energies. A review of the literature did not yield any studies on reaction mechanisms involving this compound that employed transition state calculations.

Aromaticity is a key concept in organic chemistry, describing the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These assessments for this compound would quantify the influence of the chloro, chloromethyl, and difluoro substituents on the aromatic character of the benzene ring. semanticscholar.org No such specific aromaticity or stability assessments for this compound have been reported in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack.

An MEP map for this compound would identify the most likely sites for electrophilic and nucleophilic reactions. However, no specific MEP analysis for this molecule has been published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the Lewis structure, including orbital hybridization and delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals.

For this compound, NBO analysis would quantify interactions between the lone pairs of the halogen atoms and the aromatic π-system, as well as the nature of the C-Cl and C-F bonds. This analysis provides insight into the molecule's stability and electronic structure. A search of the scientific literature found no NBO analysis specifically performed on this compound.

Applications in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The primary utility of 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene lies in its function as a versatile building block. The chloromethyl group (-CH2Cl) is a reactive site, behaving as a benzylic halide. This functionality allows for the facile introduction of the 5-chloro-2,4-difluorobenzyl moiety into a wide array of molecules through nucleophilic substitution reactions. researchgate.netbyjus.com The presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring influences the reactivity of the benzylic carbon, making it a reliable electrophile for a variety of synthetic transformations.

The synthesis of this key intermediate typically involves the chloromethylation of 1-chloro-2,4-difluorobenzene (B74516). This electrophilic aromatic substitution can be challenging due to the deactivating nature of the halogen substituents on the benzene (B151609) ring. fluorine1.ru However, specialized conditions using potent chloromethylating agents, such as bis(chloromethyl) ether or paraformaldehyde in the presence of strong acids like chlorosulfonic acid, can facilitate the reaction. fluorine1.ru

Precursor for Fluorinated Monomers for Polymer Science

In the realm of polymer science, this compound holds significant potential as a precursor for novel fluorinated monomers. The incorporation of fluorine atoms into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and optical clarity, while lowering the refractive index and surface energy.

The reactive chloromethyl group can be chemically transformed into various polymerizable functionalities. For instance, reaction with potassium iodide followed by elimination can yield a styrene-type monomer. Alternatively, substitution with nucleophiles like methacrylate (B99206) or acrylate (B77674) salts can produce monomers suitable for radical polymerization. The resulting polymers would feature the bulky, halogenated aromatic side chain, which can impart unique physical and chemical properties to the material.

Potential Monomer Synthesis Pathways:

Target Monomer Type Reaction Resulting Functionality
Styrenic Elimination of HCl -CH=CH₂
Acrylate/Methacrylate Nucleophilic substitution with (meth)acrylate -O-C(O)C(R)=CH₂
Vinyl Ether Nucleophilic substitution with an alcohol, then vinylation -O-CH=CH₂

Building Block for Ligands in Catalysis

The design of ligands is central to the development of advanced transition metal catalysts. The electronic and steric properties of a ligand profoundly influence the activity, selectivity, and stability of the catalyst. This compound serves as a valuable scaffold for creating specialized ligands, particularly phosphine (B1218219) ligands. liv.ac.uk

The chloromethyl group readily reacts with nucleophilic phosphines, such as lithium diphenylphosphide (LiPPh₂), to form new benzylphosphine ligands. The fluorine and chlorine atoms on the aromatic ring act as strong electron-withdrawing groups, which modifies the electronic properties of the phosphorus donor atom. This electronic tuning can have a significant impact on the catalytic cycle, enabling new reactivities or improving the efficiency of existing catalytic systems. These fluorinated ligands are explored for their utility in non-traditional solvent systems, such as supercritical CO₂ and other fluorous media. liv.ac.uk

Synthesis of Speciality Chemicals and Industrial Reagents

Beyond polymers and ligands, this compound is a precursor to a range of speciality chemicals and industrial reagents. The chloromethyl group is a versatile functional handle that can be converted into numerous other groups, each leading to a new class of compounds. researchgate.net

For example, hydrolysis of the chloromethyl group yields the corresponding benzyl (B1604629) alcohol, which can be further oxidized to form 5-chloro-2,4-difluorobenzaldehyde (B1415171) or 5-chloro-2,4-difluorobenzoic acid. Reaction with sodium cyanide produces the corresponding benzyl cyanide, a key intermediate for synthesizing phenylacetic acids and phenethylamines. These derivatives, bearing the distinct difluoro-chlorophenyl motif, are valuable intermediates in their own right for various industrial applications.

Interactive Table: Derivatives from this compound

Reagent Product Functional Group Compound Class
H₂O / OH⁻ -CH₂OH Benzyl Alcohol
NaCN -CH₂CN Benzyl Cyanide
R-O⁻ -CH₂OR Benzyl Ether
R-NH₂ -CH₂NHR Benzyl Amine

Contribution to Fluorine Chemistry Methodologies

The development and application of fluorinated building blocks are crucial for the advancement of fluorine chemistry. Compounds like this compound contribute significantly by providing reliable methods for incorporating specific fluorine-containing substructures into larger molecules.

Introduction of Difluorinated Moieties into Organic Frameworks

The primary methodological contribution of this compound is its role as a "carrier" for the 5-chloro-2,4-difluorobenzyl group. The introduction of difluorinated aromatic rings into organic frameworks is a key strategy in medicinal chemistry and materials science to modulate properties like lipophilicity, metabolic stability, and molecular conformation. nih.gov

The compound allows synthetic chemists to attach this specific difluorinated moiety to a substrate via a stable C-C, C-O, C-N, or C-S bond through nucleophilic substitution at the benzylic carbon. This direct and predictable reactivity makes it a powerful tool for late-stage functionalization, where the fluorinated block can be introduced into a complex molecule at a late step in the synthesis. This approach is highly valuable in drug discovery and the development of advanced materials, where the systematic modification of molecular properties is essential. rsc.org The use of such benzyl halide derivatives provides a reliable method for constructing molecules with precise structural and electronic characteristics imparted by the fluorine atoms. nih.gov

Environmental Transformation and Chemical Fate

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily through reactions with light (phototransformation) and water (hydrolysis).

Phototransformation Mechanisms in the Environment

Phototransformation, or photolysis, is the degradation of a chemical compound by the absorption of light. For aromatic compounds like 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene, this process can occur through direct or indirect mechanisms in the atmosphere and aquatic environments.

Direct Photolysis : This occurs when the molecule itself absorbs photons, leading to an excited state. This excess energy can cause the cleavage of chemical bonds. The carbon-chlorine (C-Cl) bonds are generally more susceptible to photolytic cleavage than carbon-fluorine (C-F) bonds. Therefore, a likely pathway for direct photolysis is the homolytic cleavage of the C-Cl bond in either the chloromethyl group or on the aromatic ring, generating radical intermediates. These highly reactive radicals can then participate in further reactions with other molecules, such as oxygen or water, to form a variety of transformation products. researchgate.netnih.govnih.gov

Indirect Photolysis : This process is mediated by other light-absorbing substances present in the environment, known as photosensitizers (e.g., humic substances, nitrate (B79036) ions). These substances absorb light and transfer the energy to the target compound or generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then attack the molecule. Hydroxyl radicals are highly reactive and can abstract a hydrogen atom or add to the aromatic ring, initiating a cascade of oxidative reactions that can lead to ring cleavage and mineralization. researchgate.net

The presence of multiple halogen substituents and a chloromethyl group can influence the rate and pathway of phototransformation. The specific degradation products will depend on environmental conditions such as pH, temperature, and the presence of other chemical species. nih.gov

Potential Phototransformation Products of this compound

Degradation Pathway Initial Reaction Potential Products
Direct Photolysis Cleavage of chloromethyl C-Cl bond 1-Chloro-2,4-difluoro-5-(hydroxymethyl)benzene, 1-Chloro-2,4-difluorobenzaldehyde
Cleavage of aromatic C-Cl bond 5-(Chloromethyl)-2,4-difluorophenol

| Indirect Photolysis | Attack by hydroxyl radical (•OH) | Hydroxylated derivatives, Ring cleavage products (e.g., muconic acids) |

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis is primarily associated with the chloromethyl group.

The benzylic chloride of the chloromethyl group is significantly more reactive towards hydrolysis than the chlorine atom attached directly to the aromatic ring. Under typical environmental pH conditions (pH 5-9), the chloromethyl group can undergo nucleophilic substitution by water (hydrolysis) to form the corresponding alcohol, 1-chloro-5-(hydroxymethyl)-2,4-difluorobenzene. This reaction proceeds via an SN1 or SN2 mechanism, and its rate can be influenced by temperature and pH. Further oxidation of the resulting benzyl (B1604629) alcohol could potentially lead to the formation of an aldehyde (1-chloro-2,4-difluorobenzaldehyde) and a carboxylic acid (1-chloro-2,4-difluorobenzoic acid).

In contrast, the chlorine and fluorine atoms on the aromatic ring are very stable and resistant to hydrolysis due to the high strength of the aryl-halide bond. Significant energy input, such as high temperatures or the presence of strong catalysts, would be required for their cleavage, conditions not typically found in the environment. researchgate.net

Biotransformation Pathways (Excluding Toxicity/Ecotoxicity)

Biotransformation is the chemical modification of substances by living organisms. For halogenated aromatic compounds, microbial degradation is a key process that can lead to their complete mineralization. nih.govnih.gov These transformations can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.

Microbial Reductive Dehalogenation of Halogenated Aromatics

Under anaerobic conditions, a primary degradation pathway for highly halogenated aromatic compounds is reductive dehalogenation, also known as halorespiration. eurochlor.orgnih.gov In this process, specific anaerobic bacteria use the halogenated compound as a terminal electron acceptor in their respiratory chain, removing a halogen atom and replacing it with a hydrogen atom. researchgate.netub.edu This process generally becomes more favorable as the degree of halogenation increases. eurochlor.org

For this compound, reductive dehalogenation could potentially occur at two positions:

Aromatic Chlorine : The chlorine atom on the benzene (B151609) ring can be removed to yield 5-(chloromethyl)-2,4-difluorobenzene.

Chloromethyl Group : The chlorine on the chloromethyl group can also be reductively removed to form 1-chloro-2,4-difluoro-5-methylbenzene.

The removal of fluorine atoms via reductive dehalogenation is thermodynamically less favorable than dechlorination and is observed less frequently. Complete degradation often requires a sequence of anaerobic and aerobic conditions, where anaerobic processes first reduce the number of halogen substituents, making the molecule more susceptible to subsequent aerobic attack. eurochlor.org Several genera of bacteria, including Dehalococcoides and Dehalobacter, are known to carry out reductive dechlorination of chlorinated benzenes. ub.edumicrobe.com

Oxidative Degradation by Microorganisms

In aerobic environments, microorganisms employ oxygenase enzymes to initiate the degradation of aromatic compounds. nih.govnih.gov For halogenated aromatics, this process typically involves the incorporation of one or two oxygen atoms into the aromatic ring, catalyzed by monooxygenases or dioxygenases, respectively. nih.gov

This initial oxidation leads to the formation of halogenated catechols. nih.govnih.gov These catechols are key intermediates that can then undergo ring cleavage, also catalyzed by dioxygenases. The cleavage can proceed via an ortho- or meta-pathway, leading to the formation of aliphatic acids (such as chloromuconic acids) that can be further metabolized through central metabolic pathways like the Krebs cycle. nih.govresearchgate.net During this process, the halogen substituents are eventually removed. Aerobic bacteria from genera such as Pseudomonas, Burkholderia, and Rhodococcus have been shown to degrade chlorinated aromatic compounds through oxidative pathways. nih.govportlandpress.com

Generalized Aerobic Degradation Pathway for Halogenated Benzenes

Step Process Key Enzymes Intermediate/Product
1 Aromatic Ring Activation Dioxygenases, Monooxygenases Halogenated Catechol
2 Aromatic Ring Cleavage Catechol Dioxygenases Halogenated Muconic Acid
3 Further Metabolism Various enzymes Intermediates of Krebs Cycle

Influence of Functional Groups on Biodegradability

The structure of this compound, with its specific arrangement of functional groups, plays a crucial role in determining its susceptibility to microbial degradation. nih.govportlandpress.com

Halogen Type and Position : The presence of halogens generally makes aromatic compounds more resistant to degradation. Fluorine, due to the high strength of the C-F bond, often confers greater recalcitrance than chlorine. The position of the halogens on the aromatic ring also affects the activity of microbial enzymes. Electron-withdrawing substituents like halogens can decrease the rate of enzymatic ring dioxygenation. portlandpress.com

Degree of Halogenation : Generally, the potential for aerobic biodegradation decreases as the number of halogen substituents increases. eurochlor.orgub.edu Conversely, highly halogenated compounds are often more susceptible to anaerobic reductive dehalogenation. microbe.comnih.gov

Modeling and Prediction of Environmental Persistence (Chemical Aspects)

The environmental persistence of "this compound" is not extensively documented in publicly available literature. However, its chemical structure allows for predictions regarding its environmental fate through the analysis of its functional groups and by drawing parallels with related, better-studied compounds. Predictive models, such as Quantitative Structure-Activity Relationships (QSARs), are instrumental in estimating the environmental behavior of such chemicals in the absence of empirical data. nih.govnih.govnih.gov

The persistence of this compound is determined by its susceptibility to various abiotic and biotic degradation processes. The key structural features influencing these processes are the dichlorinated and difluorinated benzene ring and the reactive chloromethyl (benzyl chloride) group.

Abiotic Degradation Pathways:

Hydrolysis: The chloromethyl group is the most probable site for initial abiotic degradation. Benzyl chlorides are known to be susceptible to hydrolysis, a reaction that cleaves the carbon-chlorine bond to form the corresponding benzyl alcohol. quora.com This reaction can proceed without microbial intervention and is often a primary removal mechanism for benzyl chlorides in aqueous environments. nih.gov The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. cdnsciencepub.comnih.gov For "this compound," the presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring is expected to influence the stability of the carbocation intermediate in an SN1-type reaction or the electrophilicity of the benzylic carbon in an SN2-type reaction, thereby affecting the hydrolysis rate constant. researchgate.net Generally, benzyl chloride itself undergoes rapid hydrolysis. oecd.org

Photolysis: Aromatic compounds, particularly halogenated ones, can undergo photodegradation in the presence of light. mdpi.com The energy from sunlight can lead to the cleavage of carbon-halogen or carbon-carbon bonds. The fluorine and chlorine substituents on the benzene ring of "this compound" are likely to influence its absorption of ultraviolet (UV) radiation and its subsequent photochemical reactivity. The persistence of benzyl chloride in the air suggests that this compound may also exhibit some degree of atmospheric persistence. canada.ca

Biotic Degradation Pathways:

Modeling and Prediction:

Given the lack of specific experimental data for "this compound," its environmental persistence is best estimated using predictive models.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that correlate the chemical structure of a compound with its physicochemical properties and environmental fate. nih.govnih.gov By inputting the structure of "this compound" into validated QSAR models, it is possible to estimate key environmental parameters such as its half-life in different environmental compartments (water, soil, air), its potential for bioaccumulation, and its toxicity. These models use molecular descriptors that quantify various aspects of the molecule's structure to predict its behavior.

Fugacity Models: Fugacity models, such as the Mackay level III model, can predict the environmental distribution of a chemical. oecd.org Based on the physicochemical properties of "this compound" (which can also be estimated by QSARs), these models can determine whether the compound is more likely to partition into air, water, soil, or sediment. For instance, benzyl chloride is predicted to be released mainly to air and water. oecd.org

Predicted Environmental Persistence:

The following table summarizes the predicted influence of the structural features of "this compound" on its environmental persistence, based on the behavior of analogous compounds.

Structural Feature Degradation Process Predicted Influence on Persistence Rationale
Chloromethyl Group HydrolysisDecreased persistence in waterBenzyl chlorides are reactive towards hydrolysis, a significant abiotic degradation pathway. quora.comoecd.org
Chloromethyl Group BiodegradationPotential for initial enzymatic attackThe C-Cl bond can be a target for microbial dehalogenases.
Difluoro- and Chloro- substitution on Benzene Ring HydrolysisModerate influence on rateElectron-withdrawing groups affect the stability of reaction intermediates, thus altering the hydrolysis rate constant. nih.gov
Difluoro- and Chloro- substitution on Benzene Ring PhotolysisPotential for degradationHalogenated aromatics can undergo photolysis, though persistence in air is possible. mdpi.comcanada.ca
Difluoro- and Chloro- substitution on Benzene Ring BiodegradationIncreased persistenceMultiple halogen substituents generally increase the resistance of aromatic compounds to microbial degradation. eurochlor.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-chloro-5-(chloromethyl)-2,4-difluorobenzene?

  • Methodological Answer : The compound can be synthesized via halogenation or functional group interconversion. Key variables include reagent selection (e.g., thionyl chloride for chlorination) and solvent choice (e.g., dichloromethane for controlled reactivity). Reaction temperatures ranging from 0°C to 50°C and reflux durations (1–12 hours) significantly influence yield and purity. Post-synthesis purification often involves solvent distillation, water washing, and filtration to isolate solids .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Use closed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and safety goggles. In case of skin contact, immediate decontamination with water and soap is essential. Storage should prioritize cool, dry environments away from incompatible substances like oxidizers .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is standard for confirming substitution patterns and purity. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can identify trace impurities. For crystalline derivatives, X-ray diffraction may resolve structural ambiguities .

Advanced Research Questions

Q. How can low yields in multi-step syntheses be addressed?

  • Methodological Answer : Optimize stoichiometry (e.g., excess chlorinating agents like oxalyl dichloride) and monitor reaction intermediates via thin-layer chromatography (TLC). Catalytic additives, such as N,N-dimethylformamide (DMF), can enhance reaction efficiency. Kinetic studies under varying temperatures (0–50°C) help identify rate-limiting steps .

Q. Which computational methods predict regioselectivity in halogenation?

  • Methodological Answer : Quantum chemistry calculations (e.g., density functional theory, DFT) model electronic effects of substituents. Quantitative Structure-Property Relationship (QSPR) analyses correlate steric and electronic parameters with observed reaction outcomes. Tools like PubChem’s computational datasets provide preliminary reactivity profiles .

Q. What strategies improve regioselective functionalization of the benzene ring?

  • Methodological Answer : Directing groups (e.g., nitro or methyl) can orient electrophilic attacks. For example, fluorination at the 2- and 4-positions is facilitated by electron-withdrawing chloro groups. Steric hindrance from the chloromethyl group at position 5 further guides reactivity .

Q. How are by-products analyzed in halogenation reactions?

  • Methodological Answer : By-products like dihalogenated isomers are identified via comparative NMR or LC-MS. Adjusting reaction time and temperature (e.g., shorter durations at 0°C) minimizes over-halogenation. Solvent polarity adjustments (e.g., switching from benzene to dichloromethane) can suppress side reactions .

Q. What advanced techniques resolve structural ambiguities in derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths and angles. For amorphous solids, dynamic NMR experiments (e.g., variable-temperature studies) clarify conformational dynamics. Synchrotron-based spectroscopy can probe electronic transitions in complex mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.